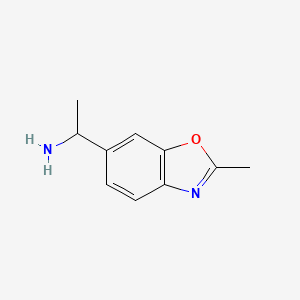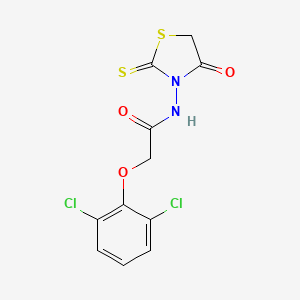![molecular formula C20H23FN4O B2540915 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2097913-43-2](/img/structure/B2540915.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound. Its intricate structure suggests potential applications across various scientific fields, particularly in medicinal chemistry due to its unique chemical properties. This compound’s novelty lies in its combination of a cyclopropane ring with a tetrahydroquinazoline moiety, decorated with both dimethylamino and fluorophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesize the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline intermediate.
Reagents: Dimethylamine, appropriate quinazoline precursor.
Conditions: Typically, a condensation reaction under reflux conditions.
Step 2: Introduce the 1-(4-fluorophenyl)cyclopropane-1-carboxamide functionality.
Reagents: 4-fluorophenylcyclopropane, carboxamide derivative.
Conditions: A coupling reaction, often facilitated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), under inert atmosphere.
Industrial Production Methods
Bulk Synthesis: This involves scaling up the aforementioned synthetic routes using industrial reactors.
Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: Standard methods like crystallization or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: The amide bond or the quinazoline ring can undergo reduction under appropriate conditions.
Substitution: The fluorophenyl group provides a site for nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation leads to carboxylic acids or ketones.
Reduction yields simpler amine derivatives.
Substitution results in varied functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Used in the study of complex organic reaction mechanisms.
Serves as a building block for synthesizing novel compounds with potential bioactivity.
Biology:
Investigated for its effects on cellular signaling pathways.
Medicine:
Explored as a potential pharmaceutical agent for its unique pharmacophore.
Industry:
Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Mecanismo De Acción
Molecular Targets and Pathways Involved:
Receptors: The fluorophenyl group allows for binding to specific receptors, such as adrenergic or serotonergic receptors, potentially modulating their activity.
Enzymatic Pathways: The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways.
Cellular Effects: Modifies signaling pathways at the cellular level, potentially leading to changes in gene expression or cellular metabolism.
Comparación Con Compuestos Similares
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-cyclopropane-1-carboxamide: Lacks the fluorophenyl group, leading to different binding properties and potential activities.
1-(4-fluorophenyl)cyclopropane-1-carboxamide: Does not contain the quinazoline moiety, limiting its biochemical interactions.
2-(dimethylamino)-quinazoline derivatives: These have the quinazoline moiety but lack the cyclopropane and fluorophenyl groups, affecting their overall pharmacokinetic and dynamic properties.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-25(2)19-22-12-13-11-16(7-8-17(13)24-19)23-18(26)20(9-10-20)14-3-5-15(21)6-4-14/h3-6,12,16H,7-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPOVOKSWLZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)
![6-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2540835.png)



![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)

![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2540849.png)
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

